[4-(benzyloxy)benzyl]methylamine hydrochloride
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Description
“[4-(benzyloxy)benzyl]methylamine hydrochloride” is a chemical compound with the linear formula: C6H5CH2OC6H4CH2NH2 · HCl . It is related to 4-(benzyloxy)benzyl chloride, which has a molecular weight of 232.71 .
Synthesis Analysis
The synthesis of such compounds often involves the alkylation of amines with alcohols, a process that can be catalyzed by cobalt(II) in the presence of 4 Å molecular sieves . This process involves a hydrogen-borrowing mechanism responsible for the tandem acceptorless dehydrogenation/condensation/hydrogenation process .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C6H5CH2OC6H4CH2NH2 · HCl . The compound is related to 4-(benzyloxy)benzyl chloride, which has a molecular weight of 232.71 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the N-alkylation of amines with alcohols, a process that can be catalyzed by cobalt(II) in the presence of 4 Å molecular sieves . This process involves a hydrogen-borrowing mechanism responsible for the tandem acceptorless dehydrogenation/condensation/hydrogenation process .Safety and Hazards
The safety data sheet for a related compound, benzyl chloride, indicates that it is a combustible liquid and can cause skin irritation, serious eye damage, and may cause genetic defects and cancer . It is advised to handle such compounds with protective gloves, protective clothing, eye protection, and face protection .
Properties
IUPAC Name |
N-methyl-1-(4-phenylmethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14;/h2-10,16H,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMIOMDVVBAVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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